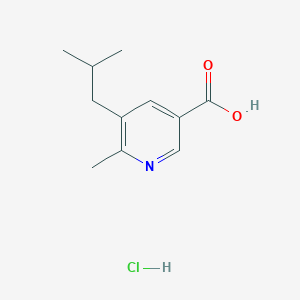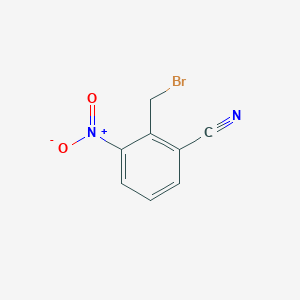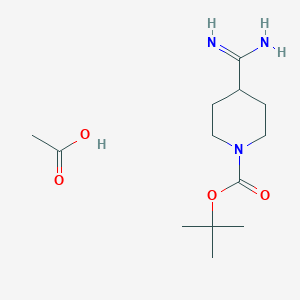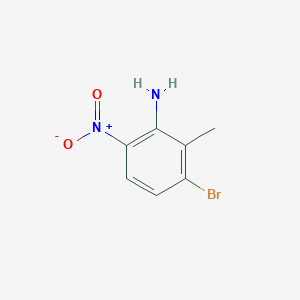
5-Isobutyl-6-methylnicotinic acid hydrochloride
Vue d'ensemble
Description
5-Isobutyl-6-methylnicotinic acid hydrochloride, also known as 5-IB6MNA, is a compound with a wide range of uses in the scientific research community. It is a derivative of nicotine and is commonly used in the synthesis of other compounds, as well as in various lab experiments.
Applications De Recherche Scientifique
Enzymatic Biotransformation
Research on the enzymatic biotransformation of pyridine carboxylic acids, including 6-methylnicotinate, has been explored. Ralstonia/Burkholderia sp. strain DSM 6920 demonstrated the ability to regioselectively hydroxylate 6-methylnicotinate. This study provides insights into microbial processes that could be harnessed for the preparation of hydroxylated heterocyclic carboxylic acid derivatives, potentially including 5-Isobutyl-6-methylnicotinic acid hydrochloride (Tinschert et al., 2000).
Solid-Liquid Equilibrium Behavior
The solid-liquid equilibrium behavior of related compounds like 6-Chloronicotinic acid has been studied. This research involves thermodynamic analysis and molecular dynamic simulation, which can be relevant to understanding the physical and chemical properties of 5-Isobutyl-6-methylnicotinic acid hydrochloride in various solvents (Guo et al., 2021).
Synthesis of Derivatives
Synthesis of novel compounds using substituted nicotinic acid, including 6-methylnicotinic acid, has been a focus of several studies. These studies explore the preparation of compounds with potential antiproliferative activity, which might be applicable to derivatives of 5-Isobutyl-6-methylnicotinic acid hydrochloride (Abdel‐Aziz et al., 2012).
Antibacterial Properties
The antibacterial properties of complexes involving 2-Hydroxy-6-methylnicotinic acid have been investigated. These studies could inform research on the antibacterial potential of 5-Isobutyl-6-methylnicotinic acid hydrochloride or its derivatives (Verma & Bhojak, 2018).
Electrocatalytic Synthesis
Research into the electrocatalytic synthesis of nicotinic acid derivatives has been conducted. For instance, the synthesis of 6-aminonicotinic acid from precursors like 2-amino-5-bromopyridine has been explored, which could relate to the synthesis pathways of 5-Isobutyl-6-methylnicotinic acid hydrochloride (Gennaro et al., 2004).
Organocatalysis
Studies on the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles indicate a potential avenue for utilizing 5-Isobutyl-6-methylnicotinic acid hydrochloride in catalysis or as a reagent in organic synthesis (Zolfigol et al., 2013).
Radiolabelling
Research on 6-Hydrazinonicotinic acid (HYNIC) and its analogues, as bifunctional chelators for technetium, highlights their importance in radiolabelling and imaging. These findings could be relevant for the application of 5-Isobutyl-6-methylnicotinic acid hydrochloride in diagnostic imaging or therapy (Meszaros et al., 2011).
Propriétés
IUPAC Name |
6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7(2)4-9-5-10(11(13)14)6-12-8(9)3;/h5-7H,4H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRITEJMVDFVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)CC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isobutyl-6-methylnicotinic acid hydrochloride | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)
![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)


![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)

![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)

